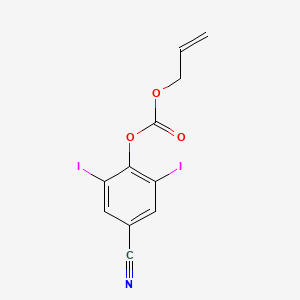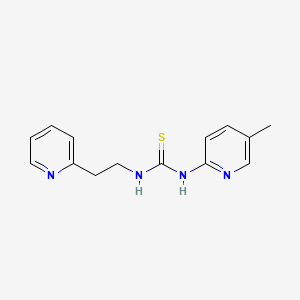
Potassium O-(2-ethylhexyl) dithiocarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium O-(2-ethylhexyl) dithiocarbonate is a chemical compound with the molecular formula C9H17KOS2 and a molecular weight of 244.45898 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium O-(2-ethylhexyl) dithiocarbonate can be synthesized through the reaction of carbon disulfide with potassium hydroxide and 2-ethylhexanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, ensuring the compound’s availability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium O-(2-ethylhexyl) dithiocarbonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced under specific conditions to yield thiols.
Substitution: The compound can participate in substitution reactions, where the dithiocarbonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Compounds with different functional groups replacing the dithiocarbonate group.
Applications De Recherche Scientifique
Potassium O-(2-ethylhexyl) dithiocarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a protective agent for certain biomolecules.
Industry: The compound is used in the production of lubricants, pesticides, and other industrial products.
Mécanisme D'action
The mechanism by which potassium O-(2-ethylhexyl) dithiocarbonate exerts its effects involves its interaction with molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical and chemical processes. Its dithiocarbonate group plays a crucial role in these interactions, enabling the compound to act as a stabilizer and protective agent .
Comparaison Avec Des Composés Similaires
- Potassium O-octyl dithiocarbonate
- Potassium O-heptyl dithiocarbonate
- O-decyl hydrogen dithiocarbonate, potassium salt
- Sodium O-isobutyl dithiocarbonate
- S,S’-Dimethyl dithiocarbonate
Comparison: Potassium O-(2-ethylhexyl) dithiocarbonate is unique due to its specific alkyl chain length and the presence of the dithiocarbonate group. This combination imparts distinct properties, such as solubility, reactivity, and stability, making it suitable for various applications compared to its similar counterparts .
Propriétés
Numéro CAS |
2824-31-9 |
|---|---|
Formule moléculaire |
C9H17KOS2 |
Poids moléculaire |
244.5 g/mol |
Nom IUPAC |
potassium;2-ethylhexoxymethanedithioate |
InChI |
InChI=1S/C9H18OS2.K/c1-3-5-6-8(4-2)7-10-9(11)12;/h8H,3-7H2,1-2H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
MBPCIOPMOKXKRD-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(CC)COC(=S)[S-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)



![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)
![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)
